molecular formula C19H25BrN4O4S B10912822 propan-2-yl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

propan-2-yl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B10912822
M. Wt: 485.4 g/mol
InChI Key: RYNGFJBHPXQQNB-UHFFFAOYSA-N
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Description

Isopropyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound featuring a pyrazole and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. The starting materials often include 4-bromo-1-methyl-1H-pyrazole and 4-methyl-3-thiophenecarboxylic acid. The synthesis may involve:

    Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Coupling reactions: The pyrazole derivative is then coupled with the thiophene carboxylic acid derivative using coupling agents like EDCI or DCC.

    Amidation: The final step involves the amidation reaction to introduce the diethylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Isopropyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of isopropyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
  • Isopropyl 2-{[(4-fluoro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Uniqueness

The uniqueness of isopropyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate lies in the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.

Properties

Molecular Formula

C19H25BrN4O4S

Molecular Weight

485.4 g/mol

IUPAC Name

propan-2-yl 2-[(4-bromo-1-methylpyrazole-3-carbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H25BrN4O4S/c1-7-24(8-2)18(26)15-11(5)13(19(27)28-10(3)4)17(29-15)21-16(25)14-12(20)9-23(6)22-14/h9-10H,7-8H2,1-6H3,(H,21,25)

InChI Key

RYNGFJBHPXQQNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=NN(C=C2Br)C)C(=O)OC(C)C)C

Origin of Product

United States

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